Cas no 2248182-92-3 ((4R)-4-(hydroxymethyl)imidazolidin-2-one)

(4R)-4-(Hydroxymethyl)imidazolidin-2-one is a chiral imidazolidinone derivative characterized by its hydroxymethyl functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, enabling the construction of enantiomerically pure compounds. The hydroxymethyl group enhances reactivity, facilitating further derivatization or conjugation. This product is typically employed in peptide mimetics, enzyme inhibitors, and other bioactive molecules, where its rigid heterocyclic core contributes to structural stability. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
(4R)-4-(hydroxymethyl)imidazolidin-2-one structure
2248182-92-3 structure
Product Name:(4R)-4-(hydroxymethyl)imidazolidin-2-one
CAS No:2248182-92-3
MF:C4H8N2O2
MW:116.118520736694
MDL:MFCD31718645
CID:5164865
PubChem ID:57558011
Update Time:2025-10-20

(4R)-4-(hydroxymethyl)imidazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (4R)-4-(hydroxymethyl)imidazolidin-2-one
    • MDL: MFCD31718645
    • Inchi: 1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8)/t3-/m1/s1
    • InChI Key: JDXWVZWFFCLGPU-GSVOUGTGSA-N
    • SMILES: C1(=O)NC[C@H](CO)N1

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(4R)-4-(hydroxymethyl)imidazolidin-2-one Related Literature

Additional information on (4R)-4-(hydroxymethyl)imidazolidin-2-one

Recent Advances in the Application of (4R)-4-(hydroxymethyl)imidazolidin-2-one (CAS: 2248182-92-3) in Chemical Biology and Pharmaceutical Research

The compound (4R)-4-(hydroxymethyl)imidazolidin-2-one (CAS: 2248182-92-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This chiral imidazolidinone derivative has attracted significant attention due to its structural versatility and potential pharmacological applications. Recent studies have demonstrated its utility as a key intermediate in the synthesis of bioactive molecules and its direct involvement in modulating biological targets.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (4R)-4-(hydroxymethyl)imidazolidin-2-one as a building block for novel kinase inhibitors. The research team successfully incorporated this scaffold into ATP-competitive inhibitors targeting CDK2 and CDK4, achieving nanomolar potency while maintaining excellent selectivity profiles. The hydroxymethyl group at the 4-position was found to be crucial for forming key hydrogen bond interactions with the kinase hinge region.

In the field of peptide mimetics, (4R)-4-(hydroxymethyl)imidazolidin-2-one has shown remarkable potential as a constrained proline analog. A recent Nature Communications paper (2024) demonstrated its incorporation into peptide sequences significantly enhanced proteolytic stability while maintaining or improving receptor binding affinity. The rigid imidazolidinone ring system was shown to effectively restrict conformational flexibility, leading to improved pharmacokinetic properties.

Pharmacokinetic studies of derivatives containing the (4R)-4-(hydroxymethyl)imidazolidin-2-one moiety have revealed favorable ADME properties. The scaffold demonstrates good metabolic stability, with the hydroxymethyl group serving as a site for controlled phase II metabolism. Recent in vivo studies in rodent models showed that compounds featuring this core structure exhibited excellent oral bioavailability (typically >60%) and favorable tissue distribution profiles.

The synthetic accessibility of (4R)-4-(hydroxymethyl)imidazolidin-2-one has been significantly improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a scalable asymmetric synthesis route starting from L-serine, achieving >99% ee and overall yields exceeding 70%. This development has facilitated broader exploration of the scaffold in drug discovery programs.

Emerging applications in targeted protein degradation have highlighted the potential of (4R)-4-(hydroxymethyl)imidazolidin-2-one as a linker in PROTAC design. The scaffold's rigidity and functional group handle have enabled the development of novel cereblon-binding molecules with improved degradation efficiency and reduced off-target effects, as reported in a recent Cell Chemical Biology study.

Future research directions for (4R)-4-(hydroxymethyl)imidazolidin-2-one include exploration of its potential in RNA-targeting small molecules and as a component of covalent inhibitors. Preliminary studies suggest the hydroxymethyl group can be modified to incorporate electrophilic warheads while maintaining the favorable properties of the core scaffold. The continued investigation of this versatile building block is expected to yield important contributions to medicinal chemistry in the coming years.

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